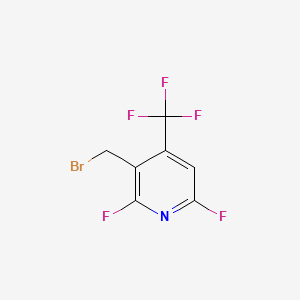
3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. This compound is notable for its unique combination of bromomethyl, difluoro, and trifluoromethyl groups attached to a pyridine ring. The presence of these functional groups imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine typically involves the bromination of a suitable precursor. One common method involves the reaction of 2,6-difluoro-4-(trifluoromethyl)pyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an appropriate solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and reagents may be adjusted to ensure cost-effectiveness and environmental compliance.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The difluoro and trifluoromethyl groups can undergo reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include partially or fully reduced fluorinated pyridines.
科学的研究の応用
3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine has diverse applications in scientific research:
Biology: Employed in the design of bioactive molecules and probes for studying biological pathways.
作用機序
The mechanism of action of 3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine is primarily determined by its functional groups:
Bromomethyl Group: Acts as a reactive site for nucleophilic substitution, enabling the formation of various derivatives.
Difluoro and Trifluoromethyl Groups: Contribute to the compound’s lipophilicity and metabolic stability, enhancing its bioavailability and efficacy in biological systems.
Molecular Targets and Pathways: The compound may interact with specific enzymes or receptors, modulating their activity and influencing biological pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
2,6-Difluoro-4-(trifluoromethyl)pyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Chloromethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine: Similar structure but with a chloromethyl group instead of bromomethyl, resulting in different reactivity and applications.
3-(Bromomethyl)-4-(trifluoromethyl)pyridine: Lacks the difluoro groups, affecting its chemical properties and reactivity.
Uniqueness
3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine is unique due to the combination of bromomethyl, difluoro, and trifluoromethyl groups on a pyridine ring. This unique structure imparts distinct chemical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of bioactive compounds .
特性
分子式 |
C7H3BrF5N |
|---|---|
分子量 |
276.00 g/mol |
IUPAC名 |
3-(bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3BrF5N/c8-2-3-4(7(11,12)13)1-5(9)14-6(3)10/h1H,2H2 |
InChIキー |
NZFLPNXHRQQRJD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(N=C1F)F)CBr)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Azaspiro[4.5]decane-2-carboxamide](/img/structure/B15292448.png)
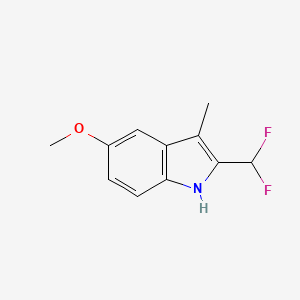
![3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide](/img/structure/B15292460.png)
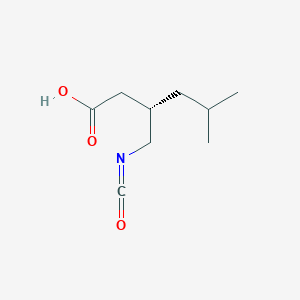
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15292479.png)
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B15292489.png)
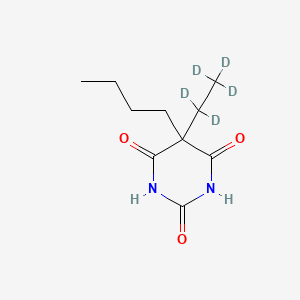
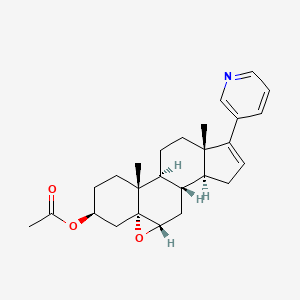


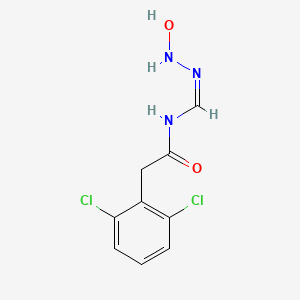
![2-Bromo-7-fluoro-6-iodobenzo[b]furan-3(2H)-one](/img/structure/B15292529.png)
![(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine](/img/structure/B15292531.png)
